3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
Brand Name: Vulcanchem
CAS No.: 99468-72-1
VCID: VC1964423
InChI: InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
SMILES: C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Molecular Formula: C10H6BrF6NO
Molecular Weight: 350.05 g/mol

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

CAS No.: 99468-72-1

Cat. No.: VC1964423

Molecular Formula: C10H6BrF6NO

Molecular Weight: 350.05 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline - 99468-72-1

Specification

CAS No. 99468-72-1
Molecular Formula C10H6BrF6NO
Molecular Weight 350.05 g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
Standard InChI InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Standard InChI Key DCCKYVKUIKRMPU-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F

Introduction

Chemical Identifiers and Structural Characteristics

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups at positions 3 and 5 of an aniline ring, with a bromoacetyl group attached to the nitrogen atom. This structural arrangement confers unique electronic and physical properties to the molecule .

Chemical Identifiers

The compound is precisely identified through various chemical registry systems and nomenclature conventions as detailed in Table 1.

ParameterValue
CAS Number99468-72-1
Molecular FormulaC10H6BrF6NO
Molecular Weight350.06 g/mol
IUPAC NameN-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoacetamide
Alternative Names3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
MDL NumberMFCD00662315
Exact Mass348.95370
Monoisotopic Mass348.95370

Table 1: Chemical identifiers of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Structural Features

The molecular structure of this compound combines several functional groups that contribute to its chemical behavior:

  • Two trifluoromethyl (CF3) groups at positions 3 and 5 of the phenyl ring

  • A secondary amide linkage (-NH-CO-) connecting the aniline and bromoacetyl groups

  • A terminal bromine atom with high reactivity for nucleophilic substitution reactions

  • An aromatic ring system providing structural rigidity

The presence of strongly electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring and the reactivity of the nitrogen atom, while the bromoacetyl group serves as a reactive handle for further chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline determine its behavior in various applications and synthetic processes.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid
ColorNot specified in literature
Melting Point100-101°C
Boiling Point308.9±42.0°C (Predicted)
Density1.726±0.06 g/cm³ (Predicted)
SolubilitySoluble in dichloromethane and common organic solvents

Table 2: Physical properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Computed Molecular Properties

Advanced computational methods have been used to determine various molecular properties that influence the compound's behavior in chemical and biological systems:

PropertyValue
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count2
Topological Polar Surface Area29.1 Ų
Heavy Atom Count19
Complexity307
Covalently-Bonded Unit Count1

Table 3: Computed molecular properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

The relatively high XLogP3 value of 4.5 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility. The presence of one hydrogen bond donor and seven hydrogen bond acceptors contributes to the compound's ability to engage in non-covalent interactions with biological targets .

Synthetic Routes and Preparation Methods

Several synthetic approaches have been documented for the preparation of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline, with the most common route involving the reaction of bromoacetyl bromide with 3,5-bis(trifluoromethyl)aniline.

Standard Synthesis Procedure

The most efficient and well-documented synthesis route involves the following reaction:

  • Reaction of 3,5-Bis(trifluoromethyl)aniline with bromoacetyl bromide

  • Use of potassium carbonate as a base in dichloromethane/water as solvent system

  • Reaction temperature maintained at 0°C

  • Reaction time of approximately 1 hour

  • Reported yield of approximately 95%

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of 3,5-bis(trifluoromethyl)aniline attacks the carbonyl carbon of bromoacetyl bromide, displacing one bromide ion and forming the amide bond .

Starting Material Synthesis

The key precursor, 3,5-bis(trifluoromethyl)aniline, is typically synthesized via reduction of the corresponding nitro compound:

  • Reduction of 3,5-bis(trifluoromethyl)nitrobenzene using hydrogen gas

  • Catalyst: Raney Nickel

  • Solvent: Isopropanol

  • Temperature: 70-90°C

  • Reaction time: 8 hours

  • Typical yield: 73%

The 3,5-bis(trifluoromethyl)nitrobenzene itself can be prepared through nitration of 1,4-bis(trifluoromethyl)benzene using a mixture of sulfuric acid and nitric acid, with yields ranging from 58% to 68.7% depending on reaction conditions .

Chemical Reactivity and Reaction Mechanisms

The reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is primarily determined by its functional groups, particularly the bromoacetyl moiety and the electronically-modified aniline component.

Key Reaction Types

The compound can participate in various reaction types:

  • Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, enabling substitution reactions with various nucleophiles including amines, thiols, and alcohols.

  • Amide Modifications: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of 3,5-bis(trifluoromethyl)aniline.

  • Ring Modifications: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing trifluoromethyl groups decreases reactivity toward electrophiles.

Electronic Effects of Trifluoromethyl Groups

The trifluoromethyl groups significantly influence the compound's reactivity through:

  • Strong electron-withdrawing effects, reducing electron density in the aromatic ring

  • Enhancement of the acidity of the amide N-H proton

  • Increase in the electrophilicity of the carbonyl carbon

  • Stabilization of negative charges in transition states of nucleophilic substitution reactions

These electronic effects make 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline particularly useful in selective chemical transformations where controlled reactivity is desired.

Applications in Scientific Research and Industry

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline has found applications across several domains of scientific research and industrial processes.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive bromoacetyl group and the electronic properties conferred by the trifluoromethyl substituents:

  • Used as an intermediate in the synthesis of complex fluorinated compounds

  • Employed in the preparation of pharmaceutically relevant molecules

  • Serves as a precursor for the development of specialized ligands in organometallic chemistry

Applications in Medicinal Chemistry

In medicinal chemistry and drug discovery, the compound has been utilized in several contexts:

  • Synthesis of pyrazole derivatives with antimicrobial properties

  • Development of compounds for investigating enzyme inhibition, particularly through the reactive bromoacetyl group that can form covalent bonds with nucleophilic sites on proteins

  • Preparation of fluorinated compounds with enhanced lipophilicity and metabolic stability

For example, research has demonstrated the use of 3,5-bis(trifluoromethyl)phenyl-derived compounds in the synthesis of novel pyrazole derivatives exhibiting significant antimicrobial activity .

Industrial Applications

Industrial applications of this compound include:

  • Production of specialty chemicals requiring highly fluorinated intermediates

  • Development of materials with unique properties such as thermal stability and chemical resistance

  • Use as a building block in the synthesis of compounds with applications in agricultural chemistry

Comparative Analysis with Similar Compounds

Understanding the properties and reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline in relation to structurally similar compounds provides valuable insights for rational molecular design and application selection.

Structural Analogs

Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline:

CompoundCAS NumberStructural DifferenceKey Property Distinction
3,5-Bis(trifluoromethyl)aniline328-74-5Lacks bromoacetyl groupLower molecular weight (229.12 g/mol), primary amine functionality
2-Bromo-3,5-bis(trifluoromethyl)anilineNot specifiedBromine on aromatic ring instead of bromoacetylDifferent reactivity profile, bromine less reactive than bromoacetyl
3,5-Bis(trifluoromethyl)benzylamineNot specifiedContains benzylamine instead of anilineGreater conformational flexibility
3,5-Bis(trifluoromethyl)bromobenzene328-70-1Lacks amide group, bromine directly on ringDifferent reactivity pattern, serves as precursor for different transformations

Table 4: Comparison of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline with structural analogs

Reactivity Comparisons

The reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline differs from its structural analogs in several ways:

  • Compared to 3,5-Bis(trifluoromethyl)aniline: The parent aniline shows typical nucleophilic behavior at the amine group, while the bromoacetylated derivative has its nucleophilicity significantly reduced and instead offers an electrophilic site (the bromoacetyl group) .

  • Compared to 3,5-Bis(trifluoromethyl)bromobenzene: The bromobenzene derivative undergoes aromatic substitution reactions, while 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline primarily participates in reactions involving the bromoacetyl group .

The unique combination of functional groups in 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline makes it particularly valuable for specific synthetic applications where both the electronic properties of the trifluoromethyl groups and the reactivity of the bromoacetyl moiety are desired.

Current Research and Future Perspectives

Research involving 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline continues to expand, with several promising directions emerging in recent scientific literature.

Recent Research Developments

Recent studies have demonstrated the utility of this compound and related structures in:

  • Development of novel pyrazole derivatives with antimicrobial properties, where the 3,5-bis(trifluoromethyl)phenyl moiety contributes to enhanced biological activity

  • Synthesis of compounds used in enzyme inhibition studies, particularly exploiting the ability of the bromoacetyl group to form covalent bonds with nucleophilic sites on proteins

  • Investigation of structure-activity relationships in fluorinated compounds, where the presence of trifluoromethyl groups contributes to metabolic stability and membrane permeability

Future Research Directions

Several promising research directions may further expand the applications of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline:

  • Development of novel synthetic methodologies to incorporate this building block into more complex molecular architectures

  • Exploration of potential applications in catalysis, where the unique electronic properties of trifluoromethyl groups could enhance catalytic performance

  • Investigation of structure-activity relationships in medicinal chemistry, particularly in the context of developing compounds with improved pharmacokinetic properties

  • Application in materials science, potentially leveraging the fluorine content to create materials with enhanced thermal stability and chemical resistance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator